molecular formula C13H27ClN2O4 B3012519 Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1179463-12-7

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3012519
CAS No.: 1179463-12-7
M. Wt: 310.82
InChI Key: FEYCHSBQIKFSBU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of commercially available piperazine derivatives and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYCHSBQIKFSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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